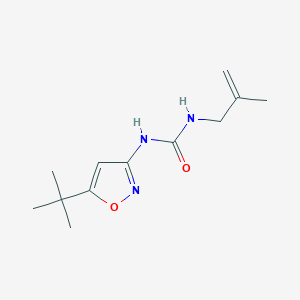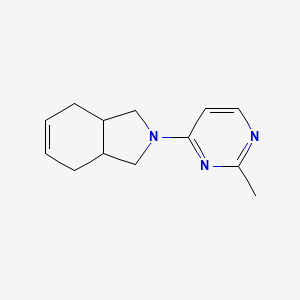
1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-(2-methylprop-2-enyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-(2-methylprop-2-enyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Terbuthylazine and is used as a herbicide to control the growth of weeds in crops.
Mechanism of Action
Terbuthylazine acts by inhibiting the photosynthesis process in plants. It binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transfer chain and the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Terbuthylazine has been found to have low toxicity to mammals and birds. However, it can have adverse effects on aquatic organisms and non-target plants. It has been found to cause developmental abnormalities in amphibians and can affect the growth and reproduction of aquatic plants.
Advantages and Limitations for Lab Experiments
Terbuthylazine is a widely used herbicide that has been extensively studied for its potential applications in various fields. It is readily available and can be easily synthesized in the laboratory. However, it can be expensive and may require specialized equipment for its synthesis and analysis.
Future Directions
There are several future directions for the study of Terbuthylazine. One area of research is the development of new herbicides that are more effective and less harmful to the environment. Another area of research is the study of the mechanism of action of Terbuthylazine and its potential use as an antitumor agent. Finally, the fate and transport of Terbuthylazine in soil and water need to be further studied to determine its impact on the environment.
Synthesis Methods
Terbuthylazine is synthesized by the reaction of 5-tert-butyl-1,2-oxazole-3-carboxylic acid with 2-methylprop-2-enylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The product obtained is then purified by recrystallization or chromatography.
Scientific Research Applications
Terbuthylazine has been extensively studied for its potential applications in various fields such as agriculture, environmental science, and medicinal chemistry. In agriculture, Terbuthylazine is used as a herbicide to control the growth of weeds in crops. It has been found to be effective against a wide range of weeds and is used in combination with other herbicides to enhance its efficacy.
In environmental science, Terbuthylazine is used to study the fate and transport of herbicides in soil and water. It has been found to be persistent in soil and can leach into groundwater, which can have adverse effects on the environment.
In medicinal chemistry, Terbuthylazine has been studied for its potential use as an antitumor agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. However, more research is needed to determine its efficacy and safety as an antitumor agent.
properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-methylprop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8(2)7-13-11(16)14-10-6-9(17-15-10)12(3,4)5/h6H,1,7H2,2-5H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBLVCGGKXMOFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)NC1=NOC(=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,2-oxazol-3-yl)-3-(2-methylprop-2-enyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7633661.png)
![N-[1-(4-cyanophenyl)ethyl]-2-ethyl-2-methylmorpholine-4-carboxamide](/img/structure/B7633666.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633678.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![2-ethyl-2-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7633701.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)

![2-[1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633728.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[4-(trifluoromethyl)cyclohexyl]urea](/img/structure/B7633734.png)
